molecular formula C9H20N2O B1365464 (NZ)-N-[5-(diethylamino)pentan-2-ylidene]hydroxylamine CAS No. 5426-96-0

(NZ)-N-[5-(diethylamino)pentan-2-ylidene]hydroxylamine

Cat. No.: B1365464
CAS No.: 5426-96-0
M. Wt: 172.27 g/mol
InChI Key: LQGSUJCPMGYROC-MDZDMXLPSA-N
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Description

(NZ)-N-[5-(diethylamino)pentan-2-ylidene]hydroxylamine is a chemical compound with the molecular formula C9H20N2O It is known for its unique structure, which includes a diethylamino group and a hydroxylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (NZ)-N-[5-(diethylamino)pentan-2-ylidene]hydroxylamine typically involves the reaction of 5-(diethylamino)pentan-2-one with hydroxylamine hydrochloride. The reaction is carried out in an aqueous or alcoholic medium under reflux conditions. The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

(NZ)-N-[5-(diethylamino)pentan-2-ylidene]hydroxylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.

    Reduction: Reduction reactions can convert the hydroxylamine group to an amine.

    Substitution: The diethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products

    Oxidation: Oximes and nitroso compounds.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, (NZ)-N-[5-(diethylamino)pentan-2-ylidene]hydroxylamine is used as a building block for synthesizing more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.

Biology

The compound is studied for its potential biological activities, including antimicrobial and antiviral properties. It is also used in the development of biochemical assays and diagnostic tools.

Medicine

In medicine, this compound is explored for its therapeutic potential in treating various diseases. Its derivatives are investigated for their efficacy as drugs targeting specific enzymes or receptors.

Industry

Industrially, the compound is used in the production of specialty chemicals, including dyes, pigments, and polymers. It is also employed in the formulation of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of (NZ)-N-[5-(diethylamino)pentan-2-ylidene]hydroxylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The diethylamino group enhances its binding affinity, while the hydroxylamine moiety participates in redox reactions, modulating the activity of the target molecules. These interactions can lead to various biological effects, including inhibition or activation of enzymatic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-(diethylamino)pentan-2-one
  • 5-(diethylamino)pentan-2-ol
  • N-hydroxy-5-(diethylamino)pentan-2-imine

Uniqueness

(NZ)-N-[5-(diethylamino)pentan-2-ylidene]hydroxylamine stands out due to its unique combination of a diethylamino group and a hydroxylamine moiety. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential therapeutic properties further highlight its uniqueness compared to similar compounds.

Properties

CAS No.

5426-96-0

Molecular Formula

C9H20N2O

Molecular Weight

172.27 g/mol

IUPAC Name

(NE)-N-[5-(diethylamino)pentan-2-ylidene]hydroxylamine

InChI

InChI=1S/C9H20N2O/c1-4-11(5-2)8-6-7-9(3)10-12/h12H,4-8H2,1-3H3/b10-9+

InChI Key

LQGSUJCPMGYROC-MDZDMXLPSA-N

Isomeric SMILES

CCN(CC)CCC/C(=N/O)/C

SMILES

CCN(CC)CCCC(=NO)C

Canonical SMILES

CCN(CC)CCCC(=NO)C

5426-96-0

Origin of Product

United States

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